REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[N:6][C:5]2=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=[C:4]2[CH:3]=1.Cl[CH2:16]C(=O)C.C(=O)([O-])[O-].[K+].[K+].[I:26][C:27]1[CH:28]=[C:29]2[NH:35][N:34]=[CH:33][C:30]2=[N:31][CH:32]=1>>[NH2:6][C:5]([CH3:16])([CH2:4][N:34]1[CH:33]=[C:30]2[N:31]=[CH:32][C:27]([I:26])=[CH:28][C:29]2=[N:35]1)[C:8]#[N:9].[I:1][C:2]1[CH:7]=[N:6][C:5]2=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=[C:4]2[CH:3]=1.[I:1][C:2]1[CH:3]=[C:4]2[NH:10][N:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:2.3.4|
|
Name
|
1-(6-iodo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=2C(N=C1)=CN(N2)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(=NC1)C=NN2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CN1N=C2C(N=CC(=C2)I)=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 66% |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2C(N=C1)=CN(N2)CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=NC1)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |